3-(6-chloropyridin-3-yl)aniline
Description
3-(6-Chloropyridin-3-yl)aniline is an aromatic amine featuring a pyridine ring substituted with a chlorine atom at position 6 and linked to an aniline group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The chlorine atom enhances lipophilicity and metabolic stability, while the aniline moiety provides a reactive site for further functionalization, such as coupling reactions or derivatization into bioactive molecules. Its applications span inhibitors of tryptophan 2,3-dioxygenase (TDO2) and precursors for larvicidal agents .
Properties
CAS No. |
897373-57-8 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be achieved through the reflux method. This involves heating the reactants to their boiling points and maintaining the temperature for a specific period to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions
3-(6-chloropyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives and pyridine derivatives .
Scientific Research Applications
3-(6-chloropyridin-3-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(6-chloropyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to nicotinic acetylcholine receptors, disrupting normal neurotransmission. This mechanism is similar to that of other neonicotinoid compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(6-chloropyridin-3-yl)aniline are best understood through comparisons with analogous compounds. Below is an analysis of key derivatives and their properties:
Structural Analogues and Substituent Effects
Key Observations:
- Electronic Effects : The introduction of electron-withdrawing groups (e.g., Cl, CF3, pentafluoroethoxy) enhances stability and binding to hydrophobic enzyme pockets, as seen in TDO2 inhibitors and larvicidal agents .
- Steric Effects : Bulky substituents (e.g., isoxazole-phenyl in 6d or trifluoromethyl in ) reduce synthetic yields due to steric hindrance but improve target specificity.
- Synthetic Yields : Derivatives with simple bridges (e.g., CH2 in 3a ) achieve higher yields (68%) compared to complex scaffolds like isoxazole-phenyl (49% in 6d ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
